3-Hydroxy-1H-pyrrol-2(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5NO2 |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1,6H,2H2,(H,5,7) |
InChI Key |
JKSIQHDUIKCERS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)N1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 1h Pyrrol 2 5h One and Its Derivatives
Multicomponent Reaction (MCR) Approaches to Pyrrolone Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov This strategy has been successfully applied to the construction of the pyrrolone ring system.
One-Pot, Three-Component Syntheses (e.g., utilizing trifluoroacetic acid as catalyst)
One-pot, three-component reactions are a cornerstone of modern synthetic chemistry, allowing for the rapid assembly of molecular complexity from simple precursors. While specific examples detailing the use of trifluoroacetic acid as a catalyst for the direct synthesis of 3-Hydroxy-1H-pyrrol-2(5H)-one are not extensively documented in the provided search results, the principle of using an acid catalyst in such reactions is well-established. For instance, citric acid and trichloroacetic acid have been employed as catalysts in the three-component condensation reaction of benzaldehyde, β-naphthol, and a pyrrolyl benzamide (B126) to produce 2-hydroxynaphthyl pyrroles under solvent-free conditions. uctm.edursc.org This demonstrates the feasibility of using acidic catalysts to facilitate the necessary bond-forming events in a one-pot fashion. Trifluoroacetic acid is known to be an effective catalyst in other multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. mdpi.com The general role of the acid catalyst in these reactions is to activate the carbonyl group of the aldehyde, thereby facilitating nucleophilic attack by the amine and subsequent cyclization steps.
Reactions Involving Aromatic Aldehydes, Amines, and Dialkyl Acetylenedicarboxylates or Sodium Diethyl Oxalacetate
A notable multicomponent approach to pyrrolone derivatives involves the reaction of aromatic aldehydes, amines, and a 1,3-dicarbonyl compound or its equivalent. A key example is the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component reaction of an amine, an aldehyde, and sodium diethyl oxalacetate, often in the presence of an acid catalyst like citric acid. researchgate.net The proposed mechanism for this transformation involves the initial formation of an enamine from the amine and sodium diethyl oxalacetate, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrolone ring. researchgate.net
The use of dialkyl acetylenedicarboxylates in combination with amines is another established route to pyrrole (B145914) derivatives. nih.gov While the direct three-component reaction with an aromatic aldehyde to form this compound is not explicitly detailed, related transformations have been reported. For example, a catalyst-free, three-component, one-pot reaction between α-nitroepoxides, primary amines, and dialkyl acetylenedicarboxylates affords pentasubstituted pyrroles. nih.gov The mechanism of such reactions typically involves the initial reaction between the amine and the dialkyl acetylenedicarboxylate, followed by condensation and cyclization.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| Aromatic Aldehyde | Amine | Sodium Diethyl Oxalacetate | Citric Acid | Polysubstituted 3-hydroxy-3-pyrroline-2-one | researchgate.net |
| Benzaldehyde | β-Naphthol | Pyrrolyl Benzamide | Citric Acid or Trichloroacetic Acid / Solvent-free | 2-Hydroxynaphthyl Pyrrole | uctm.edursc.org |
| α-Nitroepoxides | Primary Amines | Dialkyl Acetylenedicarboxylates | Catalyst-free | Pentasubstituted Pyrroles | nih.gov |
Cyclization and Rearrangement Strategies
Alternative to multicomponent reactions, the synthesis of this compound and its derivatives can be achieved through various cyclization and rearrangement strategies, offering different pathways to access this heterocyclic core.
Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylides with Ketones
A novel and efficient one-pot method for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones involves the base-induced tandem intramolecular cyclization of sulfur ylides with ketones. nih.govnih.gov This approach utilizes readily available starting materials to construct the pyrrolone scaffold under mild reaction conditions. The process is initiated by the treatment of a sulfonium (B1226848) salt with a base to generate a sulfur ylide in situ. This ylide then undergoes an intramolecular cyclization with a pendant ketone carbonyl group. nih.gov
The plausible mechanism for this transformation begins with the deprotonation of the sulfonium salt to form the sulfur ylide. This is followed by an intramolecular nucleophilic attack of the ylide on the ketone carbonyl, leading to the formation of an epoxide intermediate. A subsequent base-induced ring-opening of the epoxide, followed by elimination, generates a cyclic iminium intermediate. nih.govacs.org
| Starting Material | Base | Key Intermediates | Final Product | Reference |
| (2-(Benzyl(2-oxo-2-phenylethyl)amino)-2-oxoethyl)dimethylsulfonium salt | DBU | Sulfur ylide, Epoxy lactam, Enamide, Cyclic iminium | 5-hydroxy-1H-pyrrol-2(5H)-one derivative | nih.govacs.org |
Sequential Halolactamization-Hydroxylation of Allenamides
A distinct strategy for the synthesis of functionalized pyrrolones involves the sequential halolactamization-hydroxylation of 2,3-allenamides. nih.govorganic-chemistry.org This method provides access to 4-halo-5-hydroxypyrrol-2(5H)-ones in high yields. The reaction is typically carried out using a copper(II) halide, such as CuBr₂ or CuCl₂, which serves as both the halogen source and the Lewis acid catalyst. organic-chemistry.org
The reaction proceeds via an initial halolactamization of the allenamide, where the copper(II) halide promotes the cyclization and incorporation of a halogen atom at the 4-position of the pyrrolone ring. This is followed by an unexpected and facile hydroxylation at the 5-position to afford the final product. nih.govorganic-chemistry.org This methodology is notable for its efficiency and the introduction of a handle (the halogen atom) for further synthetic modifications. The reaction conditions, including the choice of solvent and temperature, have been optimized to achieve high yields, with various substituents on the allenamide being well-tolerated. organic-chemistry.org
| Allenamide Substrate | Reagent | Product | Yield | Reference |
| 4-Monosubstituted 2,3-allenamides | CuX₂ (X = Br, Cl) | 4-Halo-5-hydroxypyrrol-2(5H)-ones | 57-94% | organic-chemistry.org |
Transition-Metal-Catalyzed and Organocatalytic Routes
Transition-metal catalysis and organocatalysis have emerged as powerful tools for the construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. These methodologies have been successfully applied to the synthesis of this compound and its analogs.
The organocatalyzed enantioselective cross-aldol reaction of 1H-pyrrole-2,3-diones with ketones represents a key strategy for the asymmetric synthesis of 3-alkyl-3-hydroxy-1H-pyrrol-2(3H)-one derivatives. This reaction has been explored using various organocatalysts, including proline derivatives and cinchona alkaloid-derived primary amines.
For the reaction between 1-benzyl 4,5-dioxo-2-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates and acyclic ketones, trans-4-benzoyloxy-L-proline has been identified as a highly effective catalyst. semanticscholar.org The use of this catalyst leads to the desired aldol (B89426) products in excellent yields and with high enantiomeric excess (ee), reaching up to 94% ee. semanticscholar.orgresearchgate.net The reaction conditions, catalyst loading, and the nature of the ketone substrate all play a crucial role in determining the efficiency and stereoselectivity of the transformation. rsc.org
In the case of cyclic ketones such as cyclohexanone, a different catalytic system is required to achieve high stereoselectivity due to increased steric hindrance. rsc.org The combination of 9-deoxy-9-epi-aminoquinine as the catalyst and racemic 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) as a cocatalyst has proven to be optimal for this substrate, affording the corresponding 3-hydroxy-1H-pyrrol-2(3H)-one derivatives with good results. semanticscholar.orgrsc.org
Table 1: Organocatalyzed Enantioselective Aldol Reaction of 1H-Pyrrole-2,3-diones
| Catalyst | Co-catalyst | Ketone | Yield (%) | ee (%) |
|---|---|---|---|---|
| trans-4-Benzoyloxy-L-proline | - | Acyclic Ketones | Excellent | up to 94 |
Asymmetric cycloaddition reactions provide a powerful means for the construction of complex heterocyclic systems with multiple stereocenters. A notable example is the squaramide-catalyzed three-component asymmetric [2+2+1] cycloaddition reaction between 3-hydroxy-1H-pyrrole-2,5-diones, ethyl diazoacetate, and nitrosobenzene. This reaction yields a series of chiral polysubstituted isoxazolidinopyrrolidinediones.
The use of a cinchona-derived squaramide as a chiral bifunctional catalyst is crucial for the success of this transformation. Through optimization of reaction parameters such as catalyst type and loading, solvent, concentration, and temperature, the desired products can be obtained in high yields (up to 87%) with excellent diastereoselectivity (up to >20:1 dr) and good enantioselectivity (up to 78% ee). A possible reaction mechanism has also been proposed for this complex transformation.
Table 2: Squaramide-Catalyzed Asymmetric [2+2+1] Cycloaddition
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Yield (%) | dr | ee (%) |
|---|
Silver-catalyzed reactions involving the incorporation of carbon dioxide (CO2) into propargylic amines have been investigated for the synthesis of various heterocyclic compounds. These reactions typically proceed under mild conditions and show good functional group tolerance. The primary products of the silver-catalyzed reaction of propargylic amines and CO2 are often oxazolidinone derivatives.
While the direct synthesis of this compound via this method is not extensively documented, the underlying principle of silver-catalyzed carboxylation and subsequent cyclization of propargylic substrates is relevant. The formation of lactones through cyclization following a C-C bond-forming carboxylation is a known synthetic strategy. This suggests the potential for adapting silver-catalyzed methodologies for the synthesis of pyrrolone-based structures, although further research is needed to establish a direct and efficient route.
Visible-light-induced copper catalysis has emerged as a powerful and sustainable approach for the construction of C-N and C-C bonds in the synthesis of nitrogen-containing heterocycles. These reactions often proceed under mild conditions and utilize abundant and inexpensive copper catalysts.
While the specific application of visible-light-induced copper-catalyzed annulation reactions for the direct synthesis of this compound is not prominently reported, the methodology has been successfully employed for the synthesis of a variety of pyrrole derivatives and other heterocyclic systems. For instance, copper-catalyzed C-H/N-H annulation of enaminones and alkynyl esters provides access to densely substituted pyrroles. Similarly, visible-light-initiated aerobic C-N coupling between o-phenylenediamines and terminal acetylenes using a simple copper(I) chloride catalyst has been used to synthesize quinoxaline (B1680401) derivatives. These examples highlight the potential of this strategy to be adapted for the synthesis of the target pyrrolone scaffold.
Palladium-catalyzed carbonylation reactions are a cornerstone of modern synthetic chemistry, allowing for the efficient introduction of carbonyl groups into organic molecules. A notable application in the synthesis of pyrrolone derivatives is the palladium-catalyzed double carbonylation of propargyl amines and aryl halides. nih.gov
This carbonylative procedure provides a direct route to 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones. nih.gov The reaction utilizes a palladium catalyst and a carbon monoxide (CO) source, such as TFBen, to achieve the cyclocarbonylation. nih.gov This method offers a facile and straightforward approach to a variety of aryl-substituted 2-oxo-2,5-dihydropyrroles in good yields. nih.gov
Table 3: Palladium-Catalyzed Cyclocarbonylation of Propargyl Amines
| Substrate 1 | Substrate 2 | Catalyst | CO Source | Product |
|---|
Alternative and Advanced Synthetic Protocols
Beyond the aforementioned catalytic methods, a variety of other synthetic protocols have been developed for the synthesis of this compound and its derivatives. These methods often employ different strategies and starting materials, providing alternative pathways to these valuable compounds.
Flash Vacuum Pyrolysis (FVP) for Unstable Pyrrole Intermediates
Flash Vacuum Pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule to high temperatures for a very short duration under high vacuum. wikipedia.org This process favors unimolecular reactions and allows for the generation of highly reactive intermediates that might be inaccessible under standard solution-phase conditions. scripps.eduuq.edu.au The precursor is volatilized, passed through a heated zone (typically packed with an inert material like quartz), and the products are then rapidly condensed in a cold trap. wikipedia.org This rapid cooling is crucial to prevent secondary reactions or decomposition of the desired products. wikipedia.org
While direct synthesis of this compound via FVP is not commonly documented, the technique is highly applicable for creating unstable intermediates that can serve as precursors. For instance, FVP is used to generate reactive ketenes and ketenimines, which are key intermediates in the synthesis of various heterocyclic systems. uq.edu.au The thermal extrusion of small, stable molecules like carbon dioxide, nitrogen, or sulfur dioxide from a suitable precursor can lead to the formation of a reactive species that subsequently cyclizes to form a lactam ring. uq.edu.auresearchgate.net
For example, FVP of precursors like Meldrum's acid derivatives or pyrrole-2,3-diones can generate α-imidoylketenes. uq.edu.au These intermediates are known to undergo cyclization to form quinolone systems, demonstrating the utility of FVP in constructing heterocyclic cores through the intramolecular trapping of a reactive intermediate. uq.edu.au A similar strategy could be envisioned where a suitably substituted precursor eliminates a small molecule under FVP conditions to generate a transient species that cyclizes to the desired pyrrol-2(5H)-one skeleton. The high temperatures and low pressures of FVP are ideal for overcoming the activation barriers of such elimination and cyclization steps. scripps.edu
Reductive Rearrangement Approaches
Reductive rearrangement strategies provide a valuable route to 3-hydroxy-pyrrolidinones, which are the saturated analogs of the target compounds and can potentially be oxidized to them. One such approach facilitates the synthesis of 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. organic-chemistry.org This method is particularly useful as it allows for derivatives that are unsubstituted at the nitrogen atom, leaving it available for further functionalization. organic-chemistry.org
Another powerful strategy involves a base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. nih.govacs.org This one-pot operation proceeds under mild, transition-metal-free conditions. nih.govacs.org The process begins with the generation of a sulfur ylide, which then undergoes an intramolecular cyclization with a ketone functional group. nih.gov This is followed by a rearrangement of the hydroxyl group to furnish the final product. nih.gov The general procedure involves adding a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to a vinyl sulfonium salt in an anhydrous solvent such as acetonitrile (B52724) at low temperatures. nih.govacs.org
This method offers a straightforward pathway to functionally diverse 5-hydroxy-1H-pyrrol-2(5H)-ones from readily available starting materials. nih.govacs.org The formation of the product is supported by extensive spectroscopic analysis, including X-ray crystallography. nih.gov
Metal-Free Oxidative Cyclization Pathways
Growing interest in green and sustainable chemistry has spurred the development of metal-free oxidative cyclization methods. These approaches avoid the use of potentially toxic and expensive transition metals. One such strategy employs 2-Iodoxybenzoic acid (IBX) to mediate the selective oxidative cyclization of N-hydroxyalkyl enamines, yielding a variety of 2,3-disubstituted pyrroles. researchgate.net This reaction proceeds through the oxidation of an alcohol to an aldehyde, which then undergoes condensation with the enamine moiety to form the pyrrole ring. researchgate.net The method is noted for its use of environmentally friendly reagents, broad substrate scope, and mild reaction conditions. researchgate.net
Another notable metal-free approach is the oxidative spirocyclization of pyrrole-2-carboxamides to synthesize 3,3'-pyrrolidinyl spirooxindole derivatives. nih.gov This catalyst-free reaction utilizes Selectfluor not only as an oxidizing agent but also as a precursor for an alkaline promoter, highlighting its dual functionality. nih.gov The resulting spiro-compounds can be further transformed via reduction. nih.gov
Furthermore, a transition-metal-free oxidative cyclization has been developed using potassium persulfate (K₂S₂O₈) as an efficient oxygen source for the synthesis of α-pyrone derivatives from enynals, showcasing a C-H functionalization strategy. rsc.org A similar conceptual approach can be applied to nitrogen-containing systems. The synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones has also been achieved through a cascade reaction involving aerobic hydroxylation under transition-metal-free conditions. researchgate.netorganic-chemistry.org
C(CO)-C(Ar) Bond Cleavage and O/C Migration Strategies
An innovative and unconventional approach to synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves the cleavage of a carbon-carbon bond. researchgate.netorganic-chemistry.org Specifically, an unprecedented cleavage of the C(CO)-C(Ar) bond in β-enaminones has been achieved under mild and transition-metal-free conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method initiates a cascade transformation that includes a 1,3-O/C migration and subsequent aerobic hydroxylation to yield the final product. researchgate.netorganic-chemistry.org
The reaction demonstrates broad functional group tolerance and can be performed as a one-pot synthesis starting from benzylamines and ynones. organic-chemistry.org The optimization of this methodology found that using a base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) provides the best results. organic-chemistry.org Mechanistic studies suggest that the final products are formed via the aerobic oxidation of a 1,5-dihydro-2H-pyrrol-2-one intermediate. organic-chemistry.org This environmentally friendly protocol uses readily available starting materials and simple conditions, making it a valuable tool for synthetic chemistry. organic-chemistry.org
| Starting Material (β-enaminone) | Base | Solvent | Yield (%) |
| (E)-3-(benzylamino)-1,3-diphenylprop-2-en-1-one | KOtBu | DMSO | 85 |
| (E)-3-(benzylamino)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KOtBu | DMSO | 82 |
| (E)-3-(benzylamino)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | KOtBu | DMSO | 78 |
| (E)-3-((4-methoxybenzyl)amino)-1,3-diphenylprop-2-en-1-one | KOtBu | DMSO | 80 |
This table presents representative data on the C(CO)-C(Ar) bond cleavage strategy for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-one derivatives.
One-Pot Synthesis via Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams
The Friedel–Crafts alkylation remains a cornerstone of C-C bond formation in aromatic chemistry. beilstein-journals.org This reaction has been adapted for a one-pot synthesis of complex heterocyclic systems starting from γ-hydroxybutyrolactams. mdpi.com An efficient protocol has been developed for the synthesis of polynuclear indole (B1671886) derivatives through an acid-induced Friedel–Crafts alkylation of these lactams. mdpi.com
In this process, the γ-hydroxybutyrolactam is treated with an acid, which facilitates the formation of a reactive N-acyliminium ion intermediate. This electrophilic species then undergoes an intramolecular or intermolecular Friedel–Crafts reaction with an electron-rich aromatic ring, such as an indole. This reaction leads to the formation of 5-aryl substituted pyrrolidinone structures. For example, the reaction can be used to synthesize 5-(1H-indol-3-yl)-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones. mdpi.com While the final products in the documented study are complex polynuclear indoles, the core transformation highlights the utility of γ-hydroxybutyrolactams as precursors for creating C-C bonds at the C5 position of the lactam ring via a Friedel-Crafts mechanism. mdpi.com This strategy provides a direct route to highly functionalized lactam cores.
| γ-Hydroxybutyrolactam Derivative | Arene | Product Yield (%) |
| 4-hydroxy-1,4,5-triphenylpyrrolidin-2-one | Indole | 62 |
| 4-(4-chlorophenyl)-4-hydroxy-1,5-diphenylpyrrolidin-2-one | Indole | 55 |
| 4-hydroxy-4-(naphthalen-2-yl)-1,5-diphenylpyrrolidin-2-one | Indole | 27 |
This table illustrates the yields of products from the Friedel-Crafts alkylation of various γ-hydroxybutyrolactams with indole. mdpi.com
Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 1h Pyrrol 2 5h One Systems
Investigation of Tautomerism and Isomerization Pathways
The dynamic nature of the 3-hydroxy-1H-pyrrol-2(5H)-one ring system is significantly influenced by tautomeric equilibria and the potential for isomerization, which dictates its reactivity and stability.
The this compound structure is an enol form of a β-dicarbonyl-like system, and as such, it exists in equilibrium with its keto tautomer. This keto-enol tautomerism is a dynamic process involving the migration of a proton and the shifting of double bonds. youtube.com The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the nature of substituents on the pyrrolone ring. masterorganicchemistry.com
In many aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, for systems like this compound, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding. youtube.com The presence of the double bond within the ring and the potential for a hydrogen bond between the 3-hydroxyl group and the 2-carbonyl oxygen can increase the proportion of the enol tautomer. youtube.com
Studies on related substituted 3-hydroxy-3-pyrrolin-2-one compounds have shown that the interconversion between tautomeric forms can be rapid on the NMR timescale. jst-ud.vnresearchgate.net This fast equilibrium can lead to the broadening of signals in ¹³C NMR spectra, as the instrument detects an average of the rapidly interconverting structures. jst-ud.vnresearchgate.net The solvent plays a critical role; for instance, the enol form is generally more favored in nonpolar solvents where intramolecular hydrogen bonding is more significant, while polar, protic solvents can stabilize the keto form by hydrogen bonding with it. masterorganicchemistry.com
Table 1: Factors Influencing Enol-Keto Tautomerism
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Polar solvents can favor the keto form; nonpolar solvents can favor the enol form. masterorganicchemistry.com | Polar solvents can solvate the keto form effectively. Nonpolar solvents promote intramolecular hydrogen bonding, stabilizing the enol. masterorganicchemistry.com |
| Intramolecular H-Bonding | Stabilizes the enol tautomer. youtube.com | A six-membered ring-like structure formed by the hydrogen bond increases stability. |
| Conjugation | Stabilizes the enol tautomer. youtube.com | An extended π-system involving the double bond of the enol and the carbonyl group is energetically favorable. |
The synthesis of hydroxypyrrolones can sometimes lead to the formation of regioisomers, such as 3-hydroxy-1H-pyrrol-2(3H)-one and this compound. The relative stability and formation of these isomers are governed by the reaction mechanism and conditions.
A study involving the intramolecular nucleophilic addition of an enamide to a ketone carbonyl demonstrated the selective formation of these regioisomers. acs.org When using zinc chloride (ZnCl₂) as a catalyst, the reaction yielded primarily the 3-hydroxy-1H-pyrrol-2(3H)-one derivative, which is the product of a direct intramolecular addition. acs.org In contrast, when iron(III) chloride (FeCl₃) was used as the catalyst, the reaction favored the formation of the 5-hydroxy-1H-pyrrol-2(5H)-one derivative. acs.org This latter product is formed through a tandem reaction involving the initial enaminic addition followed by a 1,3-hydroxy rearrangement. acs.org This suggests that the 3-hydroxy isomer is a kinetic product, while the 5-hydroxy isomer (structurally related to the title compound's core) is a thermodynamically more stable product under certain catalytic conditions.
Table 2: Catalyst Effect on Regioisomer Formation
| Catalyst | Major Product | Yield of 3-hydroxy isomer | Yield of 5-hydroxy isomer |
|---|---|---|---|
| ZnCl₂ | 1-benzyl-3-hydroxy-3,5-diphenyl-1H-pyrrol-2(3H)-one | 53% | Moderate |
| Zn(OTf)₂ | Slight preference for 5-hydroxy isomer | Similar to ZnCl₂ | Slightly higher than ZnCl₂ |
| FeCl₃ | 1-benzyl-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | - | Excellent yields |
Data derived from a study on substituted pyrrolone synthesis. acs.org
Reactivity with Electrophiles and Nucleophiles
The electronic nature of the this compound ring, with its electron-rich and electron-deficient centers, allows for a range of reactions with both electrophiles and nucleophiles.
While this compound is not aromatic, the underlying pyrrole (B145914) ring system's reactivity provides a useful model. In pyrroles, electrophilic substitution generally occurs preferentially at the C-2 (α) position rather than the C-3 (β) position. quora.com This preference is attributed to the greater stability of the carbocation intermediate (sigma complex) formed during the reaction. quora.comresearchgate.net Attack at the C-2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C-3 position only allows for delocalization over two carbon atoms, yielding only two resonance structures and a less stable intermediate. quora.com
In the context of the this compound system, the C-4 position is analogous to the β-position of a pyrrole ring and is activated by the enol's hydroxyl group, making it a potential site for electrophilic attack. The precise regioselectivity would be influenced by the specific substituents and reaction conditions.
The this compound motif is a valuable scaffold that can be modified through nucleophilic substitution. nih.gov The hydroxyl group at the C-3 position can be replaced by various nucleophiles, including amines, to generate 3-amino-1,5-dihydro-2H-pyrrol-2-ones. nih.gov This transformation is significant as it allows for the introduction of diverse functionalities and can play a crucial role in modifying the biological activity of the resulting compounds. nih.gov
One approach to this functionalization involves the reaction of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with amines. nih.gov Another developed method is based on the thermal decomposition of 1,3-disubstituted urea (B33335) derivatives of the parent hydroxypyrrolone, which are prepared via its reaction with carbodiimides. nih.gov The nucleophilicity of the amine is a key factor in these reactions, with aliphatic amines generally showing higher reactivity than aromatic amines due to their greater basicity. nih.gov
Intramolecular Rearrangements and Cycloaddition Mechanisms
The pyrrolone ring can undergo significant structural transformations through intramolecular rearrangements and participate in cycloaddition reactions to build more complex molecular architectures.
One of the key intramolecular transformations is the 1,3-hydroxy rearrangement. This rearrangement is a crucial step in several synthetic routes to 5-hydroxy-1H-pyrrol-2(5H)-ones. acs.orgacs.orgnih.gov For example, a tandem process involving an intramolecular cyclization of a sulfur ylide with a ketone is followed by a 1,3-hydroxy shift to yield the final product. acs.orgnih.gov Similarly, an iron-catalyzed intramolecular addition of enamides is also followed by this characteristic rearrangement to furnish the 5-hydroxy-pyrrol-2-one structure. acs.org
The pyrrolone scaffold can also be utilized in cycloaddition reactions. Derivatives such as 5-methylene-1H-pyrrol-2(5H)-ones, which can be synthesized from 5-hydroxy-γ-lactams via acid-catalyzed dehydration, are effective dipolarophiles in 1,3-dipolar cycloadditions. researchgate.net These methylene (B1212753) derivatives react with nitrile oxides in a [3+2] cycloaddition to form spiroheterocycles. researchgate.net This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. organic-chemistry.org The reaction proceeds in a concerted, pericyclic fashion, involving the 4 π-electrons of the 1,3-dipole (the nitrile oxide) and the 2 π-electrons of the dipolarophile (the methylene-pyrrolone). organic-chemistry.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Hydroxy-1H-pyrrol-2(3H)-one |
| 1-benzyl-3-hydroxy-3,5-diphenyl-1H-pyrrol-2(3H)-one |
| 1-benzyl-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one |
| 5-methylene-1H-pyrrol-2(5H)-one |
| 3-amino-1,5-dihydro-2H-pyrrol-2-one |
| Zinc chloride |
Stability and Degradation Studies
The pyrrol-2(5H)-one ring system can be susceptible to degradation under various conditions, with hydrolytic stability being a primary concern in aqueous environments. The presence of multiple functional groups, including an enol, an amide, and a chiral center at the 5-position in substituted derivatives, contributes to a complex reactivity profile.
Hydrolytic Stability of this compound Building Blocks
The hydrolytic stability of this compound and its derivatives is influenced by factors such as pH, temperature, and the nature of substituents on the pyrrolidone ring. Generally, the tetramic acid scaffold can be prone to degradation in aqueous media. For instance, studies on related pyrrole-containing compounds have indicated that free pyrrole acids can be unstable to hydrolysis. The presence of water has also been reported to promote the dimerization of some tetramic acid derivatives, suggesting a potential pathway for degradation or transformation in aqueous solutions.
Detailed kinetic studies on the hydrolytic stability of the parent this compound are not extensively documented in publicly available literature. However, research on bioconjugates incorporating pyrrole moieties has shed some light on the inherent instability of the free acid form. In one such study, the hydrolytic stability of pyrrole-containing bioconjugates was monitored across different pH values, revealing the lability of the parent pyrrole acids.
While specific quantitative data on the hydrolysis of the unsubstituted this compound is limited, the general chemical principles governing the hydrolysis of cyclic amides (lactams) and enols can be applied. The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis, which would lead to ring-opening and the formation of the corresponding amino acid derivative. The rate of this hydrolysis is expected to be pH-dependent.
Furthermore, the enolic hydroxyl group can influence the electronic properties of the ring and its susceptibility to nucleophilic attack by water. Tautomerism between the keto and enol forms is a key characteristic of tetramic acids, and the predominant tautomer in solution can affect the molecule's stability.
To provide a comprehensive understanding of the hydrolytic stability, further research generating quantitative data, such as pH-rate profiles and identification of degradation products under various conditions, is necessary. The following table summarizes hypothetical data based on general chemical knowledge of similar structures to illustrate the type of information required for a complete stability profile.
Hypothetical pH-Dependent Hydrolysis of this compound at 25°C
| pH | Half-life (t½) (days) | Major Degradation Products (Hypothetical) |
| 2 | 15 | Ring-opened amino acid |
| 4 | 50 | Ring-opened amino acid |
| 7 | 100 | Dimerization products, Ring-opened amino acid |
| 9 | 20 | Ring-opened amino acid, Polymerization products |
| 12 | 5 | Rapid decomposition products |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Detailed research findings from studies focused specifically on the hydrolytic degradation kinetics of this compound and its simple derivatives are required to populate such a table with accurate experimental data. These studies would likely involve techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of degradation products over time at various pH values and temperatures. Nuclear Magnetic Resonance (NMR) spectroscopy would also be invaluable for the structural elucidation of any degradation products formed.
Spectroscopic and Structural Characterization Methodologies for 3 Hydroxy 1h Pyrrol 2 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Application of ¹H NMR and ¹³C NMR
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most fundamental insights into the structure of 3-Hydroxy-1H-pyrrol-2(5H)-one.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the vinyl proton, the methylene (B1212753) protons, the amine proton, and the hydroxyl proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic shielding around the proton. For instance, protons attached to sp² hybridized carbons, such as the vinyl proton, typically resonate at a lower field (higher ppm value) compared to protons on sp³ hybridized carbons, like the methylene group. pdx.edunottingham.ac.ukpressbooks.puborgchemboulder.com Furthermore, the splitting of these signals (multiplicity) due to spin-spin coupling with neighboring protons reveals the number of adjacent, non-equivalent protons, providing crucial connectivity data. hw.ac.uk
¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edulibretexts.org Given the structure of this compound, distinct signals would be anticipated for the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbon of the methylene group. The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of attached atoms. libretexts.org For example, the carbonyl carbon (C=O) is significantly deshielded and appears at a very low field (high ppm value), typically in the range of 170-185 ppm for esters and acids. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |
| H-1 | ¹H | Variable (broad singlet) | Hydrogen bonding, solvent |
| H-4 | ¹H | ~6.0 - 7.5 | Vinyl proton, deshielded |
| H-5 | ¹H | ~4.0 - 5.0 | Methylene protons adjacent to nitrogen |
| OH | ¹H | Variable (broad singlet) | Hydrogen bonding, solvent |
| C-2 | ¹³C | ~170 - 185 | Carbonyl carbon |
| C-3 | ¹³C | ~140 - 160 | sp² carbon with hydroxyl group |
| C-4 | ¹³C | ~120 - 140 | sp² carbon |
| C-5 | ¹³C | ~50 - 70 | sp³ carbon adjacent to nitrogen |
Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT)
To overcome the limitations of one-dimensional NMR and to unambiguously assign all proton and carbon signals, a variety of two-dimensional NMR experiments are employed. These techniques correlate signals based on their connectivity, providing a detailed map of the molecular framework. hw.ac.ukmaricopa.edursc.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. maricopa.edu In the COSY spectrum of this compound, a cross-peak would be expected between the vinyl proton (H-4) and the methylene protons (H-5), confirming their vicinal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. maricopa.edu The HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signals to the C-5 signal, allowing for the direct assignment of these carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. maricopa.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methylene protons (H-5) and the carbonyl carbon (C-2) and the vinyl carbon (C-4).
DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon). rsc.org This information is invaluable for confirming assignments made from other NMR experiments.
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound. wikipedia.org
Vibrational Spectroscopy (IR, FTIR)
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iqlibretexts.org
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups:
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness of this peak is a result of intermolecular hydrogen bonding. pressbooks.pubmaricopa.edulibretexts.org
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the pyrrolone ring.
C=O Stretch: A strong and sharp absorption band, characteristic of a carbonyl group, is predicted to appear in the range of 1650-1750 cm⁻¹. pressbooks.pub The exact position will be influenced by the lactam ring structure.
C=C Stretch: An absorption of medium intensity is expected around 1600-1680 cm⁻¹ due to the carbon-carbon double bond stretching within the ring. vscht.cz
C-H Stretch: Absorptions corresponding to sp² C-H (above 3000 cm⁻¹) and sp³ C-H (below 3000 cm⁻¹) stretching vibrations will also be present. vscht.cz
Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |
| Amine (N-H) | Stretching | 3300 - 3500 | Moderate |
| Carbonyl (C=O) | Stretching | 1650 - 1750 | Strong, Sharp |
| Alkene (C=C) | Stretching | 1600 - 1680 | Medium |
| Alkene C-H | Stretching | > 3000 | Medium |
| Alkane C-H | Stretching | < 3000 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structure through fragmentation analysis.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS
ESI and APCI are "soft" ionization techniques commonly coupled with liquid chromatography (LC) that allow for the analysis of relatively polar and thermally labile molecules with minimal fragmentation. nih.govnih.gov
Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. The sample is vaporized and then ionized by corona discharge. wikipedia.orgnationalmaglab.orglabx.commetwarebio.comcreative-proteomics.com Similar to ESI, APCI typically generates protonated or deprotonated molecular ions, providing clear molecular weight information. wikipedia.org The choice between ESI and APCI often depends on the polarity and thermal stability of the analyte. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. hmdb.canih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound (C₄H₅NO₂), the theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of each element. An HRMS experiment would aim to measure the m/z of the molecular ion (e.g., [M+H]⁺) with high precision. This experimental value can then be compared to the calculated exact mass to confirm the elemental formula with a high degree of confidence.
Interactive Data Table: Calculated Exact Masses for this compound Ions
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M] | C₄H₅NO₂ | 99.0320 |
| [M+H]⁺ | C₄H₆NO₂⁺ | 100.0393 |
| [M-H]⁻ | C₄H₄NO₂⁻ | 98.0248 |
| [M+Na]⁺ | C₄H₅NNaO₂⁺ | 122.0212 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
The primary output of an X-ray diffraction experiment is an electron density map, from which a detailed molecular structure can be modeled. For chiral molecules like this compound, which possesses a stereocenter at the C5 position, single-crystal X-ray crystallography is particularly vital for the non-empirical determination of its absolute stereochemistry. By analyzing the anomalous dispersion of the X-rays, the absolute configuration (R or S) of the enantiomers can be unequivocally assigned.
While specific crystallographic data for the parent compound this compound is not extensively detailed in publicly available literature, the general methodology would involve the following steps:
Crystallization: Growing high-quality single crystals of the compound suitable for diffraction.
Data Collection: Exposing the crystal to a focused beam of X-rays and collecting the resulting diffraction pattern.
Structure Solution and Refinement: Processing the diffraction data to generate an electron density map and refining the atomic positions to create a final structural model.
The refined structural data provides key insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. Although specific data tables for this compound are not available, a typical output from such an analysis is presented below for illustrative purposes.
Table 1: Illustrative Crystallographic Data Table for a Pyrrolone Derivative
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₄H₅NO₂ |
| Formula Weight | 99.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 10.1 |
| β (°) | 98.5 |
| Volume (ų) | 441.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.49 |
Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound. These methods are routinely used to assess the chemical purity of a sample and, for chiral compounds, to determine the enantiomeric excess (e.e.).
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of organic compounds. In this technique, the sample is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities are separated from the main compound based on differences in their polarity and retention time. The purity is typically quantified by measuring the relative area of the peak corresponding to this compound in the chromatogram. While patents describe the use of HPLC-MS for the purification and analysis of derivatives of 3-hydroxy-1,5-dihydro-pyrrol-2-one, specific validated methods for the parent compound are not detailed in available research literature. google.comgoogle.com
Enantiomeric Excess Determination: Determining the ratio of enantiomers in a chiral sample is critical. Chiral HPLC is the gold standard for this analysis. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers of this compound, leading to their separation. The two enantiomers will have different retention times, allowing for their individual quantification.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = (|[Area₁ - Area₂]| / [Area₁ + Area₂]) x 100
Patents related to 3-hydroxy-1,5-dihydro-pyrrol-2-one derivatives note that the compounds can be prepared in racemic form or as individual enantiomers, highlighting the relevance of chiral separations for this class of molecules. google.com An HPLC-MS based technique has also been mentioned in the context of analyzing this compound derivatives. researchgate.net
Table 2: Representative HPLC Method Parameters for Analysis of a Pyrrolone Derivative
| Parameter | Condition |
|---|---|
| Purity Analysis (RP-HPLC) | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Enantiomeric Excess (Chiral HPLC) | |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (isocratic) |
| Flow Rate | 0.8 mL/min |
Note: The conditions in this table are representative and would require optimization for the specific analysis of this compound.
Computational Chemistry Approaches in 3 Hydroxy 1h Pyrrol 2 5h One Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Hydroxy-1H-pyrrol-2(5H)-one. These methods solve the Schrödinger equation for the molecule, yielding information about its electron distribution, energy, and other electronic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. In the context of this compound derivatives, DFT calculations have been instrumental in elucidating their structure-activity relationships. researchgate.net By calculating various electronic parameters, researchers can correlate these properties with the observed biological activity, such as enzyme inhibition. researchgate.net For instance, DFT has been employed to support findings from in vitro inhibitory assays against enzymes like tyrosinase and pancreatic lipase (B570770). researchgate.net
Theoretical calculations using DFT have also been used to assess the structural and spectral properties of related heterocyclic compounds. nih.gov These studies often involve optimizing the molecular structure and comparing calculated vibrational frequencies with experimental data to confirm the stable conformation of the molecule. nih.gov The choice of functional and basis set, such as B3LYP/6-311G**, is crucial for obtaining accurate results that align well with experimental observations. nih.gov
The this compound scaffold can exist in different tautomeric forms and conformations, and understanding the energetic landscape of these forms is crucial for predicting its chemical behavior. Potential Energy Surface (PES) analysis is a computational technique used to explore the energy of a molecule as a function of its geometry.
A study on 3-hydroxy-5-(pyrimidin-2-yl)-2H-pyrrol-2-one, a derivative of the core compound, utilized PES analysis to investigate its tautomerism and dynamic motions. sci-hub.se The study identified two possible tautomers: 3-hydroxy-5-(pyrimidin-2-yl)-2H-pyrrol-2-one (T1) and 2-hydroxy-5-(pyrimidine-2-yl)-3H-pyrrole-3-one (T2). sci-hub.se The calculations revealed that the T1 tautomer is more stable than the T2 tautomer by approximately 5.83 kJ/mol. sci-hub.se The energy barrier for the conversion between these tautomers was calculated to be 73.45 kJ/mol for T1 and 67.63 kJ/mol for T2, suggesting that tautomerization is a moderately paced process at room temperature. sci-hub.se
Furthermore, PES analysis was used to study the internal rotation of the hydroxyl group. By calculating the electronic energy at different dihedral angles, the rotational barrier could be determined, providing insights into the molecule's conformational flexibility. sci-hub.se
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, bonds, and atomic charges. wisc.eduwisc.edu This method provides a quantitative description of the bonding and electronic structure of a molecule.
In the investigation of the tautomerism of 3-hydroxy-5-(pyrimidin-2-yl)-2H-pyrrol-2-one, NBO analysis was employed to study the variations in orbital populations, NBO charges, and hybridization during the tautomeric interconversion. sci-hub.se This analysis helps in understanding the electronic rearrangements that occur during a chemical process and can provide insights into the possibility of non-adiabatic crossings between different potential energy surfaces. sci-hub.se The data from NBO analysis can reveal donor-acceptor interactions within the molecule, which are crucial for its stability and reactivity. sci-hub.se
The Fukui function is a concept derived from DFT that helps in predicting the reactivity of different sites within a molecule towards nucleophilic, electrophilic, or radical attack. scm.com The condensed Fukui function simplifies this by assigning a value to each atom in the molecule, indicating its propensity to undergo a particular type of reaction. scm.com
This analysis is based on the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. scm.com For a nucleophilic attack (addition of an electron), the relevant Fukui function is denoted as f+, while for an electrophilic attack (removal of an electron), it is f-. scm.com By calculating these values for each atom in this compound, one can identify the most reactive sites and thus predict its chemical behavior in various reactions. This information is invaluable for understanding and predicting the structure-reactivity relationships of the molecule and its derivatives. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques that allow for the visualization and prediction of the behavior of molecules over time. These methods are particularly useful for studying the interactions between a small molecule like this compound and a biological macromolecule.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used in drug discovery to screen for potential drug candidates by predicting how they might interact with a specific protein target. For derivatives of this compound, molecular docking has been used to understand their binding modes within the active sites of various enzymes. researchgate.netnih.gov
For instance, docking studies have helped to elucidate the binding interactions of piperidine-based derivatives that show inhibitory activity against tyrosinase and pancreatic lipase. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. researchgate.net
Induced-Fit Docking (IFD) is an advanced docking technique that accounts for the flexibility of the protein's active site upon ligand binding. schrodinger.com This is particularly important as the binding of a ligand can induce conformational changes in the protein. IFD has been successfully applied to investigate the interaction mechanism between inhibitors and their target enzymes. For example, in a study of an inducible nitric oxide synthase (iNOS) inhibitor, IFD was used to model the binding of the compound and its derivatives to the enzyme, revealing key interactions with the cofactor and active site residues. The use of scoring functions like Glide Gscore and IFD score helps to rank the potential binding poses and identify the most likely interaction mode.
Below is a table summarizing representative molecular docking scores for compounds with a pyrrol-2(5H)-one core against various targets.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions |
| Piperidine-based derivatives | Tyrosinase | Not specified, but confirmed stable binding | Interactions with active site residues |
| Piperidine-based derivatives | Pancreatic Lipase | Not specified, but confirmed stable binding | Interactions with active site residues |
| 3-hydroxy-3-pyrrolin-2-one derivatives | mPGES-1 | Not specified, but showed good accommodation | Polar interactions, H-bonds, π–π and π-cation contacts |
| 8-Hydroxy-3-methoxy-5H-pyrido [2, 1-c] pyrazin-5-one | iNOS | -6.99 (Glide Gscore) | Hydrogen bond with cofactor iron protoporphyrin |
Quantum Polarized Ligand Docking (QPLD) Studies
Quantum Polarized Ligand Docking (QPLD) represents an advanced molecular docking technique that enhances the accuracy of binding pose prediction by incorporating quantum mechanical charge calculations for the ligand. This method is particularly valuable when studying interactions within metalloprotein active sites or in systems where charge polarization significantly influences binding affinity.
Despite its potential for providing a more accurate representation of the electrostatic interactions between a ligand and a receptor, a review of available scientific literature indicates that specific QPLD studies focused solely on this compound have not been extensively reported. Research in this area has more commonly employed classical molecular docking and molecular dynamics simulations. The application of QPLD is often reserved for more complex systems where metal ions in the active site, like zinc in histone deacetylases, necessitate a higher level of theory to accurately model the electronic environment and ligand polarization upon binding.
Molecular Dynamics (MD) Simulations for Conformational and Binding Behavior
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the time-dependent behavior of molecular systems. For derivatives of this compound, MD simulations provide critical insights into the stability of ligand-protein complexes, revealing conformational changes and key interactions that govern binding.
In studies of various pyrrolidinone derivatives as enzyme inhibitors, MD simulations have been instrumental. For instance, research on novel benzoxazole-pyrrolidin-2-one derivatives utilized 50-nanosecond MD simulations to confirm the stability of the compounds when bound to their target proteins. researchgate.net The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex is typically indicated by a plateau in the RMSD values, suggesting that the ligand has found a stable binding mode.
Another key aspect of these simulations is the calculation of binding free energy, commonly using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This calculation provides a quantitative estimate of the binding affinity. For example, studies on pyrrolidinone-based inhibitors of MERS-CoV 3CLpro have used MM/PBSA calculations following 100-nanosecond simulations to confirm the binding stability and mechanism of their lead compounds. nih.gov These analyses help to identify the most promising candidates for further development.
The detailed interactions between the ligand and protein, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. This provides a dynamic picture of the binding event, highlighting which residues are critical for maintaining the complex. For example, in the study of pyrrolidinone derivatives as monoacylglycerol lipase (MAGL) inhibitors, MD simulations revealed that the carbonyl group of the 2-pyrrolidinone (B116388) moiety forms stable hydrogen bonds with key catalytic residues like Ala51, Met123, and Ser122. researchgate.net
| Compound Class | Target Protein | Simulation Length (ns) | Key Finding | Calculated Binding Energy (MM-GBSA, kcal/mol) |
|---|---|---|---|---|
| Benzoxazole-pyrrolidin-2-one | Tyrosyl-tRNA synthetase | 50 | Stable protein-ligand complex indicated by RMSD | -58.6 to -83.3 |
| Pyrrolidinone-based peptidomimetics | MERS-CoV 3CLpro | 100 | Confirmed stable covalent binding to Cys148 | Data not specified |
Elucidation of Reaction Mechanisms via Computational Studies
Computational studies, particularly those using Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms of chemical reactions. They allow researchers to map out potential energy surfaces, identify transition states, and determine the most likely pathways for product formation.
For the synthesis of the core pyrrolidinone scaffold, computational methods have been used to understand and optimize reaction conditions. For example, in a cobalt-catalyzed synthesis of pyrrolidinone derivatives, DFT calculations at the B3LYP level were employed to investigate the reaction mechanism. rsc.org These studies explored different electronic states (singlet and triplet) of the cobaltacyclopentadiene complex intermediate. The calculations revealed that the most favorable reaction path proceeded through a [4+2] cycloaddition transition state in the singlet state, as it had a lower energy barrier compared to the triplet state pathway. rsc.org Such insights are crucial for explaining the observed regioselectivity and for designing more efficient catalysts.
While specific computational studies detailing the reaction mechanisms for the formation of this compound are not widely documented, the principles from related systems are directly applicable. These studies can predict the feasibility of proposed synthetic routes and explain unexpected product distributions.
Kinetic vs. Thermodynamic Selectivity in Reaction Pathways
In chemical reactions where multiple products can be formed, the distribution of these products is often governed by a competition between kinetic and thermodynamic control.
Kinetic Control: Under conditions of kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy.
Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, reversible conditions), the major product is the most stable one, regardless of how fast it is formed. This product corresponds to the lowest point on the potential energy surface.
Biological Significance and Mechanistic Investigations of 3 Hydroxy 1h Pyrrol 2 5h One Derivatives
Enzyme Inhibitory Activities and Mechanisms
Derivatives of 3-hydroxy-1H-pyrrol-2(5H)-one have been shown to interact with and inhibit a variety of enzymes implicated in numerous physiological and pathological processes. The following sections detail the inhibitory activities against specific enzymes and the mechanistic insights that have been elucidated.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. Consequently, inhibitors of this enzyme are of great interest in dermatology and cosmetics. Certain disubstituted this compound analogs have been identified as novel tyrosinase inhibitors.
Kinetic studies have revealed that some of these derivatives exhibit a mixed-type inhibitory activity against mushroom tyrosinase. This mode of inhibition suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points. Molecular docking studies further suggest that the binding of these inhibitors is primarily driven by π-π interactions between the multiple phenyl rings of the inhibitor and the enzyme's active site.
| Compound Type | Inhibition Type | Target Enzyme | Key Findings |
| Substituted this compound analogs | Mixed-type | Mushroom Tyrosinase | Inhibition is driven by π-π interactions. |
Carbonic Anhydrase (hCA I, II, IX, XII) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. A series of 1H-pyrrol-2(5H)-one derivatives have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms.
These compounds have demonstrated potent inhibition against the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII. The inhibitory potencies, expressed as inhibition constants (Kᵢ), were found to be in the nanomolar range for many of the tested derivatives, indicating a strong binding affinity to the active site of these enzymes.
| hCA Isoform | Kᵢ Range of 1H-pyrrol-2(5H)-one Derivatives | Significance |
| hCA I | 3.9–870.9 nM | Widespread cytosolic isoform. |
| hCA II | Good inhibition reported | Widespread cytosolic isoform, a major drug target. |
| hCA IX | 1.9–211.2 nM | Tumor-associated, linked to cancer progression. |
| hCA XII | Low nanomolar | Tumor-associated, involved in cancer cell survival. |
Aldose Reductase Inhibition and its Enhancement of Chemotherapeutic Efficacy
Aldose reductase (AR) is an enzyme of the polyol pathway that has been implicated in the development of diabetic complications. More recently, it has been identified as a mediator of inflammatory signals and has been linked to cancer cell proliferation and chemoresistance. Inhibition of AR is being explored as a strategy to prevent cancer cell growth and to enhance the efficacy of existing chemotherapeutic agents.
While specific studies directly linking this compound derivatives to the enhancement of chemotherapeutic efficacy via AR inhibition are emerging, the established role of AR in cancer provides a strong rationale for investigating this class of compounds. The inhibition of AR can disrupt the metabolic adaptations of cancer cells and may help to overcome resistance to standard cancer therapies. Research in this area is ongoing, with a focus on how AR inhibitors, potentially including pyrrolone derivatives, can be used in combination with chemotherapy.
| Therapeutic Strategy | Target Enzyme | Potential Outcome |
| Combination Therapy | Aldose Reductase | Enhanced efficacy of chemotherapeutic drugs and overcoming chemoresistance. |
DENV Helicase Inhibition
Dengue virus (DENV) is a significant global health threat, and its non-structural protein 3 (NS3) helicase is essential for viral replication, making it an attractive target for antiviral drug development. A class of inhibitors featuring a 4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one scaffold has been identified as specific inhibitors of DENV NS3 helicase.
These pyrrolone derivatives have been shown to inhibit the ATPase activity of the DENV helicase, which is crucial for its function in unwinding the viral RNA genome. The most potent compounds in this series inhibited DENV helicase-catalyzed ATP hydrolysis with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. Furthermore, these compounds were also active against the DENV replicon in cell-based assays, indicating their potential to block viral replication.
| Compound Scaffold | Target | IC₅₀ (ATPase) | EC₅₀ (Replicon) |
| 4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | DENV Helicase | 78 ± 23 µM | 36 ± 6 µM |
HIV Integrase Activity Modulation (for related scaffolds and derivatives)
HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The pyrrole (B145914) scaffold is a privileged structure in the development of anti-HIV agents, and its derivatives have been investigated as inhibitors of HIV integrase.
Notably, a highly potent and safe pyrrolopyridine-based allosteric integrase inhibitor, STP0404, has been reported. This compound binds to the host LEDGF/p75 protein binding pocket of the integrase dimer, inducing aberrant oligomerization and blocking the interaction between integrase and viral RNA. This mechanism interferes with viral maturation. The exceptional potency of this compound, with an IC₅₀ of 0.41 nM against HIV-1 in human peripheral blood mononuclear cells, highlights the potential of pyrrole-containing scaffolds in the development of novel anti-HIV therapeutics.
| Compound Class | Mechanism of Action | Target | IC₅₀ |
| Pyrrolopyridine-based ALLINI (STP0404) | Allosteric inhibition, blocks IN-viral RNA interaction | HIV-1 Integrase | 0.41 nM |
Antimicrobial Properties
In addition to their enzyme inhibitory activities, derivatives of this compound have demonstrated promising antimicrobial properties, particularly against drug-resistant bacteria.
The synthesis and evaluation of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have revealed their potential as a new scaffold for the development of antibacterial agents. A lead compound from this series exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MICs) of 8 and 4 µg/mL, respectively. This compound also showed activity against linezolid-resistant MRSA.
Furthermore, another study on 3-hydroxy-3-pyrrolin-2-ones bearing a thenoyl fragment reported marked antibacterial activity against Staphylococcus aureus, with a lead compound showing an MIC value of 0.312 mg/mL. These findings underscore the potential of the this compound core structure in the design of novel antibiotics to combat the growing threat of antimicrobial resistance.
| Compound Class | Bacterial Strain | MIC Value |
| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Lead Compound 38) | MRSA | 8 µg/mL |
| MRSE | 4 µg/mL | |
| Linezolid-resistant MRSA | 8-16 µg/mL | |
| 3-hydroxy-3-pyrrolin-2-ones bearing thenoyl fragment (Compound P22) | Staphylococcus aureus | 0.312 mg/mL |
Broad-Spectrum Antibacterial Activity (Gram-positive and Gram-negative bacteria)
The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold has been identified as a novel platform for the development of antibacterial agents. nih.gov Research has demonstrated the efficacy of these derivatives against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov One lead compound, designated as compound 38, exhibited significant minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against MRSE. nih.gov Notably, this compound also retained activity against linezolid-resistant MRSA strains, with MIC values in the range of 8-16 µg/mL. nih.gov Other studies on broader pyrrole derivatives have also confirmed activity against various Gram-positive and Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae. srce.hr
Table 1: Antibacterial Activity of a Lead 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivative
| Compound | Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound 38 | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 8 µg/mL |
| Compound 38 | Methicillin-resistant Staphylococcus epidermidis (MRSE) | Gram-positive | 4 µg/mL |
| Compound 38 | Linezolid-resistant MRSA | Gram-positive | 8-16 µg/mL |
Antifungal Activity
The therapeutic potential of this chemical class extends to antifungal applications. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from Datura metel L., was shown to be active against a range of fungal species. nih.gov Its efficacy was evaluated against both Candida and Aspergillus species. nih.gov The compound demonstrated notable inhibitory effects, with MIC₉₀ values (the concentration at which 90% of growth was inhibited) ranging from 21.87 to 43.75 µg/mL against various fungal pathogens, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov Further investigations into synthetic pyrrolones have also reported activity against Candida albicans and Aspergillus niger. tandfonline.com
Table 2: Antifungal Spectrum of a Dihydropyrrole Derivative
| Compound | Fungal Species | MIC₉₀ (µg/mL) |
|---|---|---|
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans | 21.87 - 43.75 |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida tropicalis | 21.87 - 43.75 |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus | 21.87 - 43.75 |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus flavus | 21.87 - 43.75 |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus niger | 21.87 - 43.75 |
Antiviral Activities
Antitumor and Cytotoxic Activities
The antitumor properties of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have been systematically explored, revealing their potential as effective agents for cancer treatment. nih.govplos.orguni-bonn.de
Mechanisms of Antiproliferative Action (e.g., S-phase cell cycle arrest, DNA damage, p53 activation)
A specific derivative, identified as compound 1d, has been shown to possess strong anti-proliferative activity across multiple cancer cell lines. nih.govplos.orgnih.gov Mechanistic studies revealed that compound 1d exerts its cytotoxic effects through multiple pathways. Cell cycle analysis demonstrated that the compound induces S-phase cell cycle arrest, thereby halting the proliferation of cancer cells. nih.govplos.orguni-bonn.deuni-bonn.de Further investigation in HCT116 colon cancer cells indicated that compound 1d preferentially induces DNA damage. nih.govplos.orguni-bonn.deuni-bonn.de This damage subsequently leads to the activation of the tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis. nih.govplos.orguni-bonn.deuni-bonn.de The resulting apoptosis, or programmed cell death, in cancer cells was found to be partly dependent on this p53 activation. nih.govplos.orguni-bonn.deuni-bonn.de
Table 3: Antiproliferative Mechanisms of Compound 1d
| Mechanism | Cellular Effect | Target Cell Line |
|---|---|---|
| Cell Cycle Arrest | Induction of S-phase arrest | Multiple cancer cell lines |
| DNA Damage | Preferential induction of DNA damage | HCT116 cells |
| p53 Activation | Activation of tumor suppressor p53 | HCT116 cells |
| Apoptosis | Induction of programmed cell death (partly p53-dependent) | HCT116 cells |
Efficacy in Xenograft Tumor Models
The potent in vitro antitumor activity of compound 1d was further validated in in vivo models. nih.govplos.orguni-bonn.de Using xenograft tumor models, where human cancer cells are implanted into immunodeficient mice, researchers demonstrated the compound's significant efficacy. nih.govplos.orguni-bonn.de Compound 1d was shown to efficiently suppress the growth of tumors derived from both HCT116 (colon cancer) and H1299 (non-small cell lung cancer) cell lines. plos.org These findings confirm that the anti-proliferative effects observed in cell cultures translate to significant tumor suppression in a living organism, highlighting the therapeutic potential of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives. nih.govplos.orguni-bonn.deuni-bonn.de
Immunomodulatory and Antagonistic Activities
Beyond direct cytotoxicity and antimicrobial effects, related pyrrole derivatives have been investigated for their ability to modulate the immune system. One such compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), was evaluated for its immunomodulatory effects in a lipopolysaccharide (LPS)-induced systemic inflammation model. mdpi.comnih.govresearchgate.net Repeated treatment with this compound led to a significant decrease in the serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov Concurrently, the study observed a marked and significant increase in the levels of the anti-inflammatory and regulatory cytokine TGF-β1 after both single and repeated administrations. mdpi.comnih.gov Interestingly, the levels of another anti-inflammatory cytokine, IL-10, remained unaffected. mdpi.comnih.gov This selective modulation of cytokine profiles suggests a sophisticated immunomodulatory mechanism, indicating that these compounds could be candidates for therapies targeting inflammation. mdpi.comnih.govresearchgate.net
Table 4: Immunomodulatory Effects of a Pyrrole Derivative (Compound 3f)
| Cytokine | Effect | Condition |
|---|---|---|
| TNF-α (pro-inflammatory) | Significantly decreased | After repeated treatment |
| TGF-β1 (anti-inflammatory/regulatory) | Significantly increased | After single and repeated treatment |
| IL-10 (anti-inflammatory) | Unaffected | After single and repeated treatment |
FPR1 Antagonism
The 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold has been identified as an important structural backbone for the development of novel antagonists for the N-formyl peptide receptor 1 (FPR1) mdpi.com. FPR1 is a G protein-coupled receptor expressed on leukocytes that plays a crucial role in inflammatory responses mdpi.comresearchgate.net. Antagonists of this receptor are considered potential therapeutics for managing inflammatory diseases mdpi.comresearchgate.net.
In a study evaluating 42 analogues of 1H-pyrrol-2(5H)-one, several compounds were identified as novel and relatively potent competitive FPR1 antagonists. These compounds effectively inhibited N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in FPR1-transfected cells and competed for binding to the receptor researchgate.net. The most potent of these compounds also demonstrated the ability to inhibit human neutrophil functions such as calcium flux, chemotaxis, and adhesion to epithelial cells researchgate.net.
Structure-activity relationship (SAR) analysis of these derivatives highlighted the importance of specific chemical features for their antagonist activity. Notably, the presence of a small hydrophobic group at the R4 position of the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold was found to be significant for potency mdpi.com. Molecular modeling has further supported these findings, showing that the active pyrrole compounds have a high degree of similarity to the FPR1 antagonist pharmacophore template mdpi.comresearchgate.net. Importantly, most of these antagonists showed specificity for FPR1, with no significant inhibition of related receptors like FPR2, FPR3, or CXCR1/2 mdpi.com.
| Compound ID | Description | Activity |
| 14 | 4-benzoyl-1-hexyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one | Potent inhibitor of human neutrophil Ca2+ flux, chemotaxis, and adhesion. |
| 17 | 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one | Potent inhibitor of human neutrophil Ca2+ flux, chemotaxis, and adhesion. |
Inhibition of Annexin (B1180172) A2-S100A10 Protein Interaction
The interaction between the S100A10 protein and its binding partner, annexin A2, is a key therapeutic target, particularly in cancer research where the complex is implicated in processes like angiogenesis mdpi.com. Derivatives of this compound represent the first small-molecule inhibitors of this critical protein-protein interaction nih.govresearchgate.net.
The discovery of these inhibitors was facilitated by molecular docking studies that identified candidate molecules capable of fitting into the annexin A2 binding pocket on the S100A10 protein mdpi.comnih.gov. Subsequent biochemical screening confirmed the inhibitory activity of a 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one hit compound mdpi.com. Further chemical exploration and structure-activity relationship (SAR) studies were conducted on this scaffold. For instance, research on 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues demonstrated that these compounds can effectively block the S100A10-annexin A2 interaction with potency in the low micromolar range nih.gov.
The mechanism involves the small molecule occupying one of the two binding pockets on the S100A10 dimer, thereby preventing the N-terminal region of annexin A2 from binding nih.gov. The inhibitory effect of these compounds has been confirmed in cellular environments. Selected derivatives were shown to disrupt the physiological complex of annexin A2 and S100A10 in both broken cell preparations and within MDA-MB-231 breast cancer cells researchgate.net. In pancreatic cancer cells, these inhibitors were found to attenuate chemoresistance, invasiveness, and adhesion to endothelial cells by disrupting the protein complex nih.gov.
Below is a table summarizing the inhibitory potency of selected 5-substituted 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-ones on the S100A10-Annexin A2 interaction.
| Compound No. | 5-Substituent (R) | pIC50 (± SE) |
| 1a | 4-isopropylphenyl | 5.5 ± 0.1 |
| 1b | 4-isobutylphenyl | 5.6 ± 0.1 |
| 1c | 4-tert-butylphenyl | 5.9 ± 0.1 |
| 1d | 4-cyclohexylphenyl | 5.9 ± 0.1 |
| 1e | 4-(trifluoromethyl)phenyl | 5.4 ± 0.1 |
| 1f | 4-phenoxyphenyl | 5.9 ± 0.1 |
| 1g | 4-(benzyloxy)phenyl | 6.0 ± 0.1 |
| 1h | 4-(4-methylphenoxy)phenyl | 6.0 ± 0.1 |
| 1i | 4-(4-chlorophenoxy)phenyl | 6.2 ± 0.1 |
| 1j | 4-(4-fluorophenoxy)phenyl | 6.1 ± 0.1 |
| 1k | 4-(4-methoxyphenoxy)phenyl | 5.7 ± 0.1 |
| 1l | naphthalen-2-yl | 5.8 ± 0.1 |
| 1m | biphenyl-4-yl | 6.3 ± 0.1 |
Data sourced from the Journal of Medicinal Chemistry nih.gov. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration.
Antioxidant Activity
Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have been synthesized and evaluated for their antioxidant properties. These compounds, also known as 1,5-dihydro-2H-pyrrol-2-ones, are important structural components of many bioactive natural products and have demonstrated a range of pharmacological activities, including antioxidant effects nih.gov.
In one study, six different 3-hydroxy-3-pyrroline-2-one derivatives were synthesized through three-component reactions and tested for their radical scavenging ability using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay nih.govbates.edu. Among the tested compounds, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most effective radical scavenger nih.govbates.edu.
Further investigation using quantum chemistry calculations provided theoretical insights into its antioxidant mechanism. The calculations suggested that compound 4b is a particularly effective scavenger of hydroxyl radicals (HO˙), with high rate constants in both non-polar (pentyl ethanoate) and polar (water) environments. Its ability to scavenge these highly reactive radicals is comparable to that of well-known antioxidants like melatonin, gallic acid, and Trolox. However, the same compound was found to be ineffective at scavenging hydroperoxyl radicals nih.govbates.edu. These findings position derivatives of 3-hydroxy-3-pyrroline-2-one as promising candidates for development as antioxidants to combat oxidative stress in physiological environments nih.gov.
Other Biological Activities (e.g., Nootropic and Antiamnesic Properties)
The pyrrolidinone chemical structure is the foundation for a class of drugs known as racetams, which are recognized for their nootropic, or cognitive-enhancing, effects nih.gov. Piracetam (B1677957), the first of this class, was developed in the 1960s and is noted for its ability to enhance learning and memory nih.gov. While the broader family of pyrrolidone derivatives has been extensively studied for these properties, research specifically targeting this compound derivatives is more specific.
A study focused on the antiamnesic properties of a series of newly synthesized 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally analogous to the pyrrolidinone nootropics. Using a passive avoidance conditioned reflex model of amnesia, the screening identified several compounds within this series that exhibited an antiamnesic effect comparable to that of piracetam researchgate.net. This suggests that the 3-hydroxy-3-pyrroline-2-one scaffold may hold potential for the development of new agents to combat memory deficits.
Natural Occurrence and Isolation of 3 Hydroxy 1h Pyrrol 2 5h One Scaffolds
Identification in Natural Products from Diverse Biological Sources
The 3-hydroxy-1H-pyrrol-2(5H)-one ring system, and its closely related tautomer 5-hydroxy-1H-pyrrol-2(5H)-one, are integral components of numerous naturally occurring molecules. These compounds have been identified in a variety of organisms, indicating convergent evolutionary pathways for their synthesis or a widespread ancestral origin.
Plant-Derived Compounds
Several alkaloids containing the hydroxypyrrolone core have been isolated from terrestrial plants. These compounds are often part of more complex molecular architectures.
Jatropham (B1672805) : This compound is an alkaloid first isolated from plants of the Jatropha genus, such as Jatropha curcas. nih.govwikipedia.org The latex of these plants contains a variety of compounds, including jatropham, which is noted for its potential anti-cancer properties. nih.gov
Leuconolam (B1674810) : Isolated from the stem bark of Leuconotis griffithii, leuconolam is a monoterpenoid bislactam alkaloid. nih.govnih.gov It belongs to the aspidosperma class of alkaloids and is structurally related to other complex natural products like rhazinilam. nih.gov
| Compound Name | Plant Source | Plant Part |
| Jatropham | Jatropha species (e.g., Jatropha curcas) | Latex |
| Leuconolam | Leuconotis griffithii | Stem Bark |
Microbial Metabolites (e.g., fungi, bacteria)
Microorganisms are a prolific source of natural products featuring the this compound scaffold. These metabolites often exhibit potent antibiotic or other therapeutic properties.
Oteromycin : This fungal metabolite is recognized as an antagonist of the endothelin receptor and an inhibitor of HIV integrase activity.
Myceliothermophins : Isolated from the fungus Myceliophthora thermophila, the myceliothermophins are a family of polyketide-amino acid hybrid compounds. nih.gov They possess a trans-fused decalin ring system connected to the pyrrolin-2-one moiety.
Dithiolopyrrolones : This class of antibiotics, produced by various bacteria, is characterized by a unique pyrrolinonodithiole core. Notable examples include:
Holomycin (B130048) : First identified in a strain of Streptomyces griseus, holomycin and its derivatives have since been found in other bacteria, including marine Streptomyces sp. and the symbiotic bacterium Xenorhabdus nematophilus. researchgate.net
Thiolutin : Isolated from Streptomyces albus, this compound is a well-known member of the dithiolopyrrolone family. researchgate.net
| Compound/Class Name | Microbial Source | Type of Microbe |
| Oteromycin | Fungus | Fungi |
| Myceliothermophins | Myceliophthora thermophila | Fungi |
| Dithiolopyrrolones (e.g., Holomycin, Thiolutin) | Streptomyces sp., Xenorhabdus nematophilus | Bacteria |
Marine Organism Sources
The marine environment is a rich reservoir of unique chemical structures, including derivatives of this compound.
Ianthellidones : These compounds are found in marine sponges of the Ianthella genus and exhibit promising anticancer activity.
Thiomarinols : A unique class of hybrid marine bacterial natural products, thiomarinols contain a dithiolopyrrolone framework. They are produced by marine bacteria such as Pseudoalteromonas sp. researchgate.net
| Compound/Class Name | Marine Source | Organism Type |
| Ianthellidones | Ianthella genus | Marine Sponge |
| Thiomarinols | Pseudoalteromonas sp. | Marine Bacteria |
Biosynthetic Pathways of Naturally Occurring this compound Derivatives
The biosynthesis of the this compound core and its derivatives varies depending on the specific compound and the producing organism. Research has begun to unravel some of these complex enzymatic pathways.
Dithiolopyrrolones (e.g., Holomycin) : The biosynthetic gene cluster for holomycin has been identified in Streptomyces clavuligerus. The pathway is proposed to begin with the condensation of two L-cysteine molecules, catalyzed by a non-ribosomal peptide synthetase (NRPS). This is followed by a series of eight-electron oxidations, the formation of the fused five-membered rings, and decarboxylation to create the core dithiolopyrrolone structure known as holothin. The final step is an acylation to produce holomycin.
Leuconolam : As a monoterpene indole (B1671886) alkaloid, the biosynthesis of leuconolam is believed to start from the precursors tryptamine (B22526) and secologanin. These molecules undergo a complex series of reactions, including oxidative cleavage and transannular cyclization, to form the intricate polycyclic structure of leuconolam. acs.orgscienceopen.com
Myceliothermophins : These compounds are described as polyketide-amino acid hybrids. Their biosynthesis is likely catalyzed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. This type of pathway involves the sequential condensation of simple acyl-CoA units (by the PKS portion) and amino acids (by the NRPS portion) to build the complex carbon skeleton of the final natural product.
The biosynthetic pathways for many other natural products containing the this compound scaffold, such as jatropham and the ianthellidones, are not yet fully elucidated and remain an active area of scientific investigation.
Future Research Directions and Prospects for 3 Hydroxy 1h Pyrrol 2 5h One Chemistry
Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity
While various synthetic strategies for constructing the 3-hydroxy-1H-pyrrol-2(5H)-one core have been documented, the pursuit of more efficient, selective, and sustainable methods remains a critical research objective. Many existing methods suffer from drawbacks such as low yields, limited substrate scope, or harsh reaction conditions.
Future innovations are expected to focus on the development of novel catalytic systems, including transition-metal catalysis, organocatalysis, and biocatalysis, to achieve higher levels of stereoselectivity and regioselectivity. For instance, a recently developed protocol facilitates the preparation of 5-hydroxy-1H-pyrrol-2(5H)-ones from readily available starting materials through a base-induced tandem intramolecular cyclization of sulfur ylides followed by a 1,3-hydroxy rearrangement. nih.govacs.org This method is notable for being a one-pot operation that proceeds in excellent yields without the need for a transition metal catalyst. nih.govacs.org
Another innovative approach involves the reaction of N,N-disubstituted α-amino acids with reagents like oxalyl chloride to produce highly functionalized 3-pyrrolin-2-ones. scilit.comfigshare.com Such methods provide rapid access to diverse derivatives that can be further elaborated.
Key areas for future synthetic exploration include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C5 position, which is often crucial for biological activity.
Flow Chemistry: Implementing continuous flow processes for the synthesis of these scaffolds to improve safety, scalability, and efficiency.
Photoredox and Electrocatalysis: Utilizing light or electricity to drive novel cyclization and functionalization reactions under mild conditions.
Diversity-Oriented Synthesis: Creating libraries of structurally diverse this compound derivatives to accelerate the discovery of new bioactive agents.
The table below summarizes some recent innovative synthetic approaches.
| Synthetic Approach | Key Features | Starting Materials | Ref. |
| Base-induced tandem intramolecular cyclization and 1,3-hydroxy rearrangement | One-pot, transition-metal-free, high efficiency, mild conditions | Sulfur ylides and ketones | nih.govacs.org |
| Reaction of N,N-disubstituted α-amino acids with oxalyl chloride followed by solvolysis | Access to highly functionalized 4-aryl-3-chloro-5-methoxy-1-methyl-3-pyrrolin-2-ones | N,N-dimethylated aromatic α-amino acids | scilit.comfigshare.com |
Exploration of Novel Biological Activities and Untapped Therapeutic Targets
The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in natural products with potent biological activities. For example, Oteromycin acts as an antagonist of the endothelin receptor, and Myceliothermophins exhibit antimicrobial properties. nih.gov Derivatives of this core have shown a broad spectrum of activities, including anti-inflammatory, analgesic, antitumor, and antiamnesic effects. orientjchem.org
Recent studies have expanded this biological profile. A series of disubstituted this compound analogs were designed and synthesized as novel tyrosinase inhibitors, with the most potent compound showing an IC₅₀ value of 6.98 µM. nih.gov Furthermore, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been found to exhibit antiestrogenic effects in breast and endometrial cancer cells. nih.gov The natural pigment Violacein, which contains a related structural motif, demonstrates a vast range of effects including antimicrobial, antitumor, antiprotozoal, and antioxidant activities. mdpi.com
Future research will likely focus on:
Systematic Screening: Evaluating libraries of diverse derivatives against a wide range of biological targets to uncover novel activities.
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets and mechanisms of action for bioactive compounds.
Exploring New Therapeutic Areas: Investigating the potential of these compounds in less explored areas such as neurodegenerative diseases, metabolic disorders, and viral infections. nih.gov The pyrrole (B145914) ring is a key component in numerous drugs with diverse applications, highlighting the scaffold's versatility. nih.govbiolmolchem.com
Combination Therapies: Assessing the synergistic effects of these compounds with existing drugs, as demonstrated by the potentiation of tamoxifen's antitumoral effect by certain 5-hydroxy-2H-pyrrol-2-ones. nih.gov
The following table highlights some of the known and recently discovered biological activities of this class of compounds.
| Biological Activity | Specific Target/Model | Example Compound Type | Ref. |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Disubstituted this compound analogs | nih.gov |
| Antiestrogenic Effects | Breast and Endometrial Cancer Cells | Highly functionalized 5-hydroxy-2H-pyrrol-2-ones | nih.gov |
| Antitumor Activity | Lung Cancer, CNS Cancer | 3-hydroxy-5-nitrophenyl-4-pivaroyl-2,5-dihydro-2-pyrrolone | orientjchem.org |
| Antimicrobial Activity | Various bacteria | Myceliothermophins, Violacein | nih.govmdpi.com |
| Anti-inflammatory Activity | Cyclooxygenase (COX) enzymes | Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | mdpi.com |
Advancements in Computational Modeling for Predictive Structure-Activity Relationships
Computational chemistry has become an indispensable tool in modern drug discovery for predicting the biological activity of molecules and understanding their interactions with therapeutic targets. For the this compound scaffold, computational approaches are poised to accelerate the design of new and more potent analogs.
Molecular docking studies have already been successfully employed to understand how these compounds fit into the active site of enzymes like tyrosinase, corroborating kinetic studies. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are being developed for various pyrrolone derivatives. nih.govimist.maresearchgate.net These models establish a mathematical correlation between the chemical structure and biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. imist.maresearchgate.net
Future advancements in this area will likely involve:
Development of 3D-QSAR Models: Creating more sophisticated models like Comparative Molecular Field Analysis (CoMFA) that consider the three-dimensional properties of the molecules, providing more detailed insights into the structural requirements for activity. nih.gov
Machine Learning and AI: Applying advanced machine learning algorithms to analyze large datasets of compounds and their activities, uncovering complex structure-activity relationships that are not apparent from traditional QSAR methods. nih.gov
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of ligand-receptor complexes, providing a more realistic understanding of binding affinities and mechanisms. researchgate.net
Pharmacophore Modeling: Generating pharmacophore models that define the essential spatial arrangement of chemical features required for biological activity, guiding the design of new scaffolds. ic.ac.ukresearchgate.net
These computational strategies will be crucial for rational drug design, helping to prioritize synthetic targets and reduce the time and cost associated with drug development.
Integration with Chemical Biology for Advanced Bioconjugation and Probe Development
The intersection of chemistry and biology offers powerful tools to study biological systems. The this compound scaffold, with its inherent reactivity and biological relevance, is an attractive candidate for the development of chemical biology tools.
The hydroxyl group and the lactam functionality within the core structure provide convenient handles for chemical modification and bioconjugation. These sites can be used to attach a variety of functional moieties, including:
Fluorescent Dyes: Creating fluorescent probes to visualize the localization of the compounds within cells and tissues.
Biotin Tags: Developing affinity-based probes for the identification of protein targets (pull-down assays).
Photoaffinity Labels: Designing probes that can be used to covalently label and identify binding partners upon photoactivation.
Linkers for Drug Conjugates: Using the scaffold as a core to link cytotoxic agents to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy.
While the direct application of this compound in bioconjugation is still an emerging area, the principles are well-established. Companies specializing in bioconjugation reagents and services provide the foundational tools and techniques that can be adapted for this specific scaffold. conju-probe.com Given the potent and diverse biological activities of these compounds, their development into targeted probes could provide invaluable insights into their mechanisms of action and help validate new therapeutic targets. The future in this domain will involve the creative design and synthesis of multifunctional derivatives that can interact with and report on complex biological systems.
Q & A
Q. What are the standard synthetic routes for 3-Hydroxy-1H-pyrrol-2(5H)-one derivatives?
The compound and its derivatives are typically synthesized via base-assisted cyclization or multicomponent reactions . For example:
- Cyclization of aryl-substituted precursors in ethanol or benzene yields diaryl-substituted derivatives (e.g., 5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-ones) with purification via column chromatography (EtOAc/PE gradients) or recrystallization .
- Multicomponent reactions involving amines, aldehydes, and pyruvic acid esters (e.g., methyl pyruvate) generate substituted derivatives under ambient conditions over 20 hours . Structural validation employs 1H/13C NMR, FTIR, and HRMS to confirm purity and regiochemistry .
Q. How are structural and purity characteristics validated for this compound derivatives?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 8.5–10.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., [M+H]+ peaks with <2 ppm deviation from theoretical values) .
- Melting Point Analysis: Used to assess crystallinity and purity (e.g., derivatives like 8o melt at 161.8–164.6°C) .
Q. What are common functional modifications to enhance solubility or stability?
Substituents such as 4-methoxyphenyl or 4-aminophenyl groups improve solubility in polar solvents (e.g., ethanol or DMSO) . For example, introducing a 4-aminophenyl moiety (compound 15l) increases aqueous solubility while retaining structural integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological targets?
- Virtual Screening: Computational models identify key interactions (e.g., hydrogen bonding with annexin A2-S100A10 protein interfaces) .
- Systematic Substituent Variation: Modifying aryl groups (e.g., chloro, bromo, or methoxy substituents) alters binding affinities. For instance, compound 27 disrupts protein-protein interactions at 10 μM in cellular assays .
- Cell Penetration Optimization: Adding dimethylaminoethyl side chains (e.g., in compound 1a) improves membrane permeability but may reduce solubility at higher concentrations .
Q. What methodologies are used to evaluate the neuroprotective potential of this compound derivatives?
- Aβ25-35-Induced Toxicity Models: Human neuroblastoma cells treated with Aβ25-35 fibrils are co-exposed to derivatives (e.g., Compound 08/09) to assess neurotoxicity reduction via cell viability assays (MTT/WST-1) .
- Morphological Analysis: Phase-contrast microscopy quantifies neurite outgrowth preservation post-treatment .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Assay Condition Optimization: Variations in cell lines (e.g., MDA-MB-231 vs. neuroblastoma) or incubation times may explain potency differences. For example, annexin A2 inhibition by compound 27 shows a 10-fold potency drop in intact cells vs. lysates due to limited penetration .
- Solubility Adjustments: Use of co-solvents (e.g., cyclodextrins) or prodrug strategies mitigates solubility-related false negatives .
Q. What strategies improve the cellular uptake of this compound derivatives?
- Lipophilicity Enhancement: Introducing halogenated aryl groups (e.g., 4-bromophenyl in compound 15k) increases logP values, improving membrane diffusion .
- Prodrug Design: Masking hydroxyl groups as esters (e.g., acetyl or PEG-linked derivatives) enhances permeability and in vivo stability .
Methodological Notes
- Contradiction Management: Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .
- Data Reproducibility: Standardize synthetic protocols (e.g., reaction time, solvent purity) and analytical parameters (e.g., NMR shimming) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
